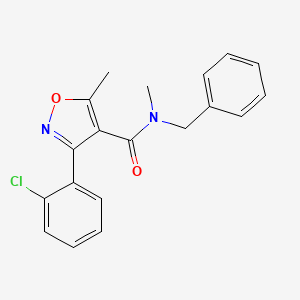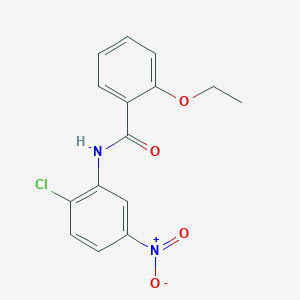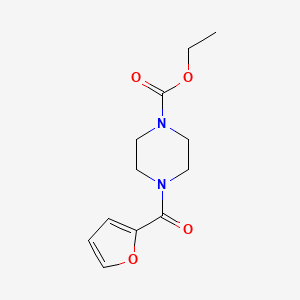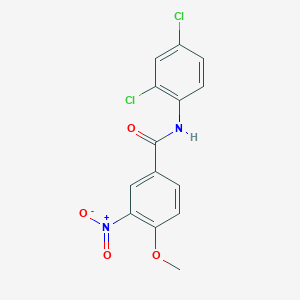
N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group would yield benzaldehyde derivatives, while reduction of the oxazole ring could produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and interact with hydrophobic pockets makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(2-chlorophenyl)-1-propanamine: Similar in structure but lacks the oxazole ring, which may result in different biological activities.
N-benzyl-3-(2-chlorophenyl)-N-methylacrylamide: Contains an acrylamide group instead of the oxazole ring, which can affect its reactivity and applications.
Uniqueness
N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This ring structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-17(18(21-24-13)15-10-6-7-11-16(15)20)19(23)22(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
MSAGQCLFZKBAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)CC3=CC=CC=C3 |
solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11020680.png)

![Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11020694.png)
![7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B11020701.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11020706.png)
![N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11020707.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide](/img/structure/B11020714.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11020726.png)
![1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020730.png)

![2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020733.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11020744.png)

![N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020764.png)
